7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole
Description
7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a chloromethyl group at position 7 and a phenyl group at position 6. Imidazo[1,2-b]pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antifungal, and antitumor properties . The introduction of pharmacophoric groups like chloromethyl and phenyl is a strategic molecular hybridization approach to enhance bioactivity and selectivity .
Properties
IUPAC Name |
7-(chloromethyl)-6-phenyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-8-10-11(9-4-2-1-3-5-9)15-16-7-6-14-12(10)16/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMENCHCJVULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC=CN3N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. The unique structural features of this compound, including the chloromethyl and phenyl groups, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 245.71 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a candidate for various biological applications.
The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several key studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15.4 | CDK Inhibition |
| Study B | K562 (Leukemia) | 9.8 | Induction of Apoptosis |
| Study C | A549 (Lung Cancer) | 12.3 | Cell Cycle Arrest |
These studies indicate that the compound's efficacy varies across different cancer types, suggesting a need for further exploration into its selective mechanisms of action.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it has demonstrated inhibitory effects on various kinases, which are critical in cellular signaling pathways associated with cancer progression .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. This compound serves as a scaffold for developing derivatives with enhanced biological activities. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound D | Addition of Fluorine | Increased Potency against CDKs |
| Compound E | Methyl Group Substitution | Enhanced Selectivity for Cancer Cells |
These derivatives may exhibit improved pharmacological profiles and reduced toxicity compared to the parent compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of imidazo[1,2-b]pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison of Selected Imidazo[1,2-b]pyrazole Derivatives
Key Observations:
Chloromethyl Group Reactivity : The chloromethyl group at position 7 in the target compound serves as a reactive site for further derivatization, enabling covalent binding or functional group transformations .
Phenyl vs.
Stability and Commercial Viability
- Discontinued Products : Several analogs, such as 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole, have been discontinued , possibly due to synthesis challenges or instability of the chloromethyl group under storage conditions.
- Purity and Handling : Most compounds are available at ≥95% purity for research use, emphasizing their role as intermediates rather than final drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
